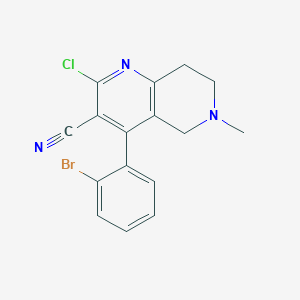

4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Description

4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a heterocyclic compound featuring a partially saturated 1,6-naphthyridine core. Key structural attributes include:

- A chloro substituent at position 2, enhancing electrophilic reactivity.

- A methyl group at position 6, influencing conformational flexibility of the tetrahydro ring system.

- A nitrile group at position 3, offering a site for further functionalization or hydrogen bonding.

This compound is hypothesized to exhibit pharmacological relevance due to structural similarities to known acetylcholinesterase inhibitors and kinase modulators . However, specific biological data for this derivative remain unreported in the provided evidence.

Properties

Molecular Formula |

C16H13BrClN3 |

|---|---|

Molecular Weight |

362.65 g/mol |

IUPAC Name |

4-(2-bromophenyl)-2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C16H13BrClN3/c1-21-7-6-14-12(9-21)15(11(8-19)16(18)20-14)10-4-2-3-5-13(10)17/h2-5H,6-7,9H2,1H3 |

InChI Key |

ZXEAEZHIDOYDDN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Condensation of Bis(arylmethylidene)tetrahydro-4(1H)-pyridinones with 2-Cyanoacetamide

A well-documented method involves grinding equimolar amounts of 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones and 2-cyanoacetamide in ethanol with catalytic sodium ethoxide at ambient temperature for 6–10 minutes. After reaction completion (monitored by TLC), water is added, and the product is filtered and dried under vacuum. This method yields hexahydro-1,6-naphthyridines bearing the carbonitrile group efficiently without requiring chromatographic purification.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Starting materials | 3,5-bis[(E)-2-bromophenylmethylidene]tetrahydro-4(1H)-pyridinone, 2-cyanoacetamide | Ethanol, catalytic sodium ethoxide, ambient grinding | Short reaction time, green chemistry approach |

| Workup | Addition of water, filtration | Ambient temperature | Simple isolation, no chromatography needed |

Reflux Condensation in Acetic Acid with Malononitrile and Ammonium Acetate

Another approach uses a mixture of the tetrahydro-pyridinone precursor, malononitrile, the appropriate aromatic aldehyde (e.g., 2-bromobenzaldehyde), and excess ammonium acetate in acetic acid. The mixture is heated under reflux for 4–5 hours, then poured into water to precipitate the product, which is filtered and recrystallized from ethanol. This method is effective for synthesizing 4-aryl substituted tetrahydro-1,6-naphthyridines with carbonitrile groups.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Starting materials | Tetrahydro-4(1H)-pyridinone, malononitrile, 2-bromobenzaldehyde, ammonium acetate | Acetic acid, reflux 4–5 h | Suitable for various aryl substitutions |

| Workup | Pour into water, filter precipitate | Ambient temperature | Recrystallization from ethanol improves purity |

Deprotection and Functional Group Transformations (Patent Method)

In patented methods for related 1,6-naphthyridine derivatives, protecting groups such as carbamates on amine functionalities are removed by treatment with acids (e.g., trifluoroacetic acid or hydrochloric acid) in solvents like dichloromethane or 1,4-dioxane at temperatures ranging from -20 °C to 80 °C. This step is often part of a multi-step synthesis involving condensation of amines with sulfone intermediates, followed by deprotection to yield the final naphthyridine derivatives.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Deprotection | Trifluoroacetic acid or HCl | Dichloromethane, -20 to 80 °C | Removes carbamate protecting groups |

| Cyclization/condensation | Amine + sulfone intermediate | Organic solvents, reflux | Concurrent deprotection and ring formation |

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Grinding with 2-cyanoacetamide and sodium ethoxide in ethanol | Bis(arylmethylidene)pyridinone, 2-cyanoacetamide, NaOEt | Ambient temperature, 6–10 min | Good (typically >70%) | Fast, green, no chromatography | Limited to specific substrates |

| Reflux with malononitrile, aldehyde, ammonium acetate in acetic acid | Pyridinone, malononitrile, 2-bromobenzaldehyde, NH4OAc | Reflux 4–5 h | Moderate to good (50–70%) | Versatile for various aryl groups | Longer reaction time, acidic conditions |

| Acidic deprotection and condensation (patented method) | Protected amine, sulfone intermediate, acid | -20 to 80 °C, organic solvents | Variable | Allows complex substitutions, scalable | Multi-step, requires protection/deprotection |

Research Findings and Notes

- The grinding method with sodium ethoxide is noted for its simplicity, short reaction time, and environmentally friendly conditions, making it attractive for laboratory-scale synthesis.

- The reflux method in acetic acid with malononitrile and ammonium acetate is widely used for synthesizing a variety of substituted tetrahydro-1,6-naphthyridines and allows incorporation of different aryl substituents, including bromophenyl groups.

- The presence of halogen substituents such as bromine and chlorine in the final compound influences both the reactivity during synthesis and the biological activity of the compound, often enhancing binding affinity to biological targets.

- Purification is generally achieved by simple filtration and recrystallization, avoiding chromatographic steps, which is advantageous for scale-up.

- Structural confirmation is typically done by IR, NMR, and elemental analysis, ensuring the correct substitution pattern and ring formation.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 2-bromophenyl group in the target compound contrasts with 4-chlorophenyl in , which may alter π-π stacking or hydrophobic interactions in biological targets.

- Thioxo (C=S) in 4a and oxo (C=O) in 4d at position 2 influence electronic properties and hydrogen-bonding capacity compared to the target’s chloro group.

- N-Methyl vs. N-isopropyl (e.g., ) modulates steric hindrance and solubility.

Synthetic Challenges :

- Yields for naphthyridine derivatives vary widely (10–55%), suggesting sensitivity to substituent bulk and reaction conditions. The target’s bromophenyl and chloro groups may necessitate optimized coupling or cyclization steps.

Functional and Pharmacological Insights

- Antifolate Analogues: Derivatives like 2-amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile demonstrate utility as intermediates in antifolate synthesis, suggesting the target’s nitrile group could enable similar derivatization.

- Crystallographic Characterization : Software such as SHELX and ORTEP have been used to resolve structures of analogous compounds, underscoring the importance of X-ray crystallography in confirming the target’s conformation.

Physicochemical Properties

- Molecular Weight : The target compound (MW: ~398.7 g/mol) is heavier than simpler analogues like 2-oxo-1,6-naphthyridine-3-carbonitrile (MW: 175.2 g/mol) , primarily due to bromine and aryl substituents.

- Solubility: The nitrile and halogenated aryl groups likely reduce aqueous solubility compared to hydroxyl or amino-substituted derivatives (e.g., ).

Biological Activity

4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a naphthyridine core. Its molecular formula is with a molecular weight of approximately 350.67 g/mol. The presence of bromine and chlorine atoms in its structure may contribute to its biological activity.

Anticancer Properties

Research has shown that naphthyridine derivatives exhibit notable anticancer properties. For instance, compounds similar to 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine have been reported to induce apoptosis in various cancer cell lines. Aaptamine, a related naphthyridine derivative, demonstrated significant cytotoxic effects against several cancer cell lines including H1299 (non-small cell lung cancer) and HeLa (cervical cancer) with IC50 values ranging from 10.47 to 15.03 μg/mL .

The mechanisms underlying the anticancer effects of naphthyridine derivatives often involve:

- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.

- Induction of Apoptosis : They may upregulate pro-apoptotic factors and downregulate anti-apoptotic proteins.

- Cell Cycle Arrest : Naphthyridines can induce cell cycle arrest at various phases, particularly G1 phase by affecting cyclin-dependent kinases (CDKs) .

Anti-inflammatory Activity

In addition to anticancer properties, naphthyridine derivatives have shown anti-inflammatory effects. For example, certain derivatives inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.

Pharmacological Studies

Pharmacological evaluations indicate that compounds with similar structures to 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine exhibit varying degrees of activity against different biological targets:

| Activity Type | IC50 Values (μM) | Cell Lines/Models |

|---|---|---|

| Anticancer | 0.03 - 15.03 | H1299, HeLa, HL60 |

| Anti-inflammatory | 20.51 - 66.96 | RAW 264.7 macrophages |

Case Studies

Several case studies have explored the efficacy of naphthyridine derivatives in vivo. For example:

- Xenograft Models : In studies involving human hepatocellular carcinoma xenografts in mice, treatment with naphthyridine derivatives led to tumor size reduction and modulation of key oncogenes such as SOX9 and Ki67 .

- Inflammatory Models : In LPS-induced inflammation models in mice, these compounds significantly reduced pro-inflammatory cytokines like TNF-α and IL-6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.